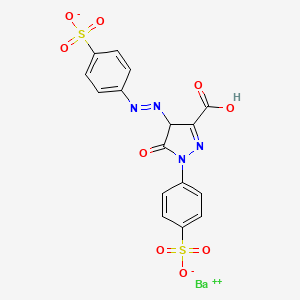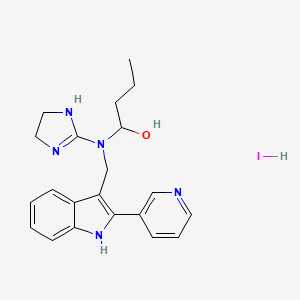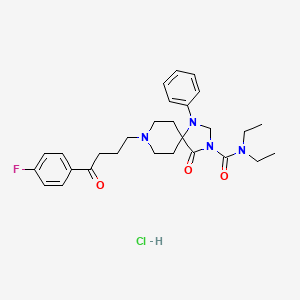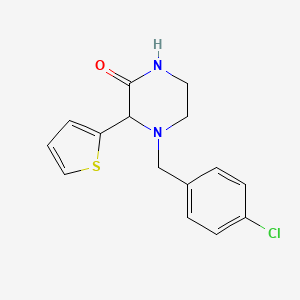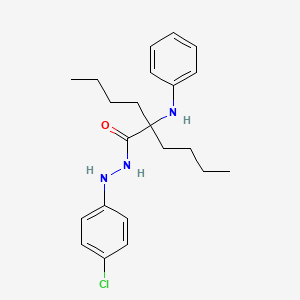
9,10-Anthracenedione, 1-((4-aminobutyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-((4-aminobutyl)amino)-: is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a butyl chain, which is further connected to the anthracenedione core. The unique structure of this compound imparts specific chemical and biological properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- typically involves the reaction of 9,10-anthracenedione with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized to ensure cost-effectiveness and scalability. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the development of new materials with specific optical properties.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe. Its ability to interact with biological molecules makes it valuable for imaging and diagnostic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a potential candidate for cancer therapy.
Industry: In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, plastics, and other materials.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
類似化合物との比較
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer activity.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia.
Comparison: Compared to these similar compounds, 9,10-Anthracenedione, 1-((4-aminobutyl)amino)- exhibits unique properties due to the presence of the butylamino group This structural difference can influence its interaction with biological molecules and its overall pharmacological profile
特性
CAS番号 |
87075-41-0 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
1-(4-aminobutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21/h1-2,5-9,20H,3-4,10-11,19H2 |
InChIキー |
IPTXXHDVZIXYPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


